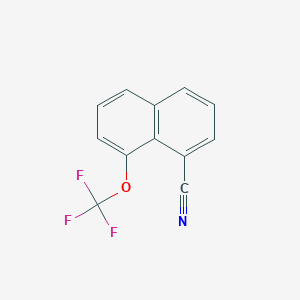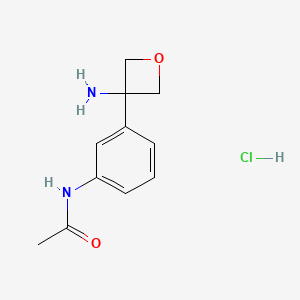
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamide group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the oxetane intermediate.
Acetamide Formation: The acetamide group is introduced by reacting the phenyl-oxetane intermediate with acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxetane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, acetic anhydride, acetyl chloride, and other nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its effects on cellular processes and pathways are investigated to explore its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and acetamide group play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the oxetane ring.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: A derivative with a sulfonamide group, exhibiting different pharmacological properties.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Another derivative with a piperazine ring, used for its analgesic activity.
Uniqueness
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1384264-62-3 |
|---|---|
Fórmula molecular |
C11H15ClN2O2 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
N-[3-(3-aminooxetan-3-yl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(14)13-10-4-2-3-9(5-10)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3,(H,13,14);1H |
Clave InChI |
UAGHDLNPTSDLLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C2(COC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
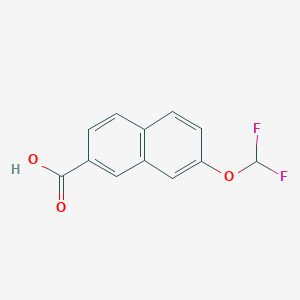
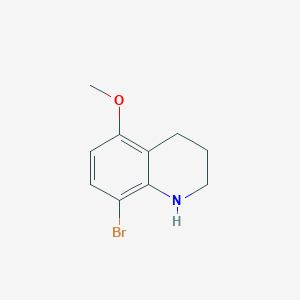
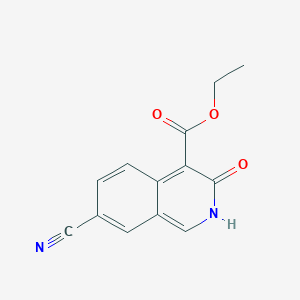
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
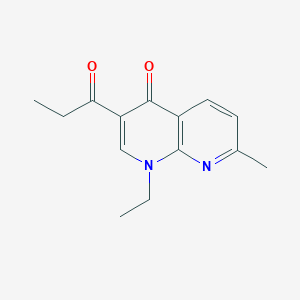

![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)
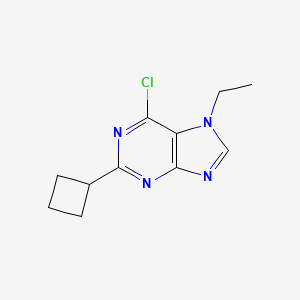
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
